4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a sulfonic acid group attached via a 2,2-dimethylpropyl (neopentyl) linker to the butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The inclusion of a sulfo-neopentyl moiety distinguishes it from standard Fmoc-amino acids, conferring enhanced hydrophilicity and acidity. Such modifications are critical for applications requiring aqueous solubility or specific acid-base interactions, such as in drug delivery systems or biomaterials.
Properties
IUPAC Name |
4-(2,2-dimethylpropoxysulfonyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO7S/c1-24(2,3)15-32-33(29,30)13-12-21(22(26)27)25-23(28)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNFNWKIJOXRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps:
Formation of the butanoic acid backbone: This can be achieved through standard organic synthesis techniques such as the alkylation of malonic ester followed by hydrolysis and decarboxylation.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Fmoc protecting group: The Fmoc group is commonly introduced using Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Decomposition and Functional Group Reactivity
The compound undergoes selective deprotection and functional group transformations :
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Fmoc Group Removal : The Fmoc protecting group is cleaved under basic conditions (e.g., piperidine in DMF) to liberate the amine, a critical step in peptide synthesis .
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Sulfonic Acid Stability : The sulfonic acid moiety is inert under most reaction conditions but may participate in nucleophilic aromatic substitution in strongly activating environments .
Table 2: Decomposition Reactions
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Fmoc Deprotection | Piperidine, DMF | Liberates amine group | |
| Sulfonic Acid Stability | Acidic/basic conditions | No reaction |
Peptide Coupling Reactions
The compound serves as a substrate in peptide synthesis :
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Peptide Bond Formation : The Fmoc-protected amine reacts with activated carboxylic acids (e.g., using coupling agents like HATU or HBTU) to form peptide bonds. The sulfonic acid group remains inert during this process .
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Post-Synthesis Deprotection : The Fmoc group is removed after peptide assembly to expose the amine for further reactions .
Table 3: Peptide Coupling Example
| Reactant | Coupling Agent | Solvent | Reference |
|---|---|---|---|
| Fmoc-protected amino acid | HATU | DMF |
Analytical and Characterization Reactions
The compound is analyzed using:
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HPLC : To monitor purity and track reaction progress.
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NMR : For structural confirmation, particularly for the Fmoc and sulfonic acid groups .
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Mass Spectrometry : To verify molecular weight and fragmentation patterns .
Functional Group Interactions
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Nucleophilic Substitution : The sulfonic acid group may act as a leaving group under strongly acidic or basic conditions, though this is less common due to its stability .
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Electrophilic Aromatic Substitution : Potential reactivity of the fluorene ring in the Fmoc group under activating conditions (e.g., Friedel-Crafts alkylation) .
Stability and Handling
The compound requires controlled storage due to:
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Hygroscopic Nature : Susceptible to moisture, necessitating anhydrous conditions during synthesis .
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Light Sensitivity : The Fmoc group may degrade under UV light, requiring storage in amber vials .
References Synthesis and characterization data from Evitachem. Reaction mechanisms and peptide coupling protocols. Stability and analytical methods.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.
Biology
In biological research, the Fmoc group is commonly used in solid-phase peptide synthesis, making this compound valuable for creating peptide libraries and studying protein interactions.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in peptide synthesis, the Fmoc group protects the amino group during chain elongation and is later removed under mild conditions to reveal the free amine.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other Fmoc-protected amino acids but differs in substituent chemistry. Below is a comparative analysis with key analogues:
Structural and Functional Group Differences
Physicochemical Properties
- Hydrophilicity : The sulfo-neopentyl group in the target compound significantly enhances water solubility compared to methoxy-oxo () or tert-butylphenyl () substituents. Sulfonic acids exhibit pKa values ~1–2, making them highly ionized at physiological pH, whereas esters (e.g., methoxy-oxo) are neutral or weakly acidic .
- Stability : Sulfonic acids are chemically stable under acidic and oxidative conditions, contrasting with esters () or amides (), which may hydrolyze in harsh environments.
Biological Activity
4-(2,2-Dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound with significant potential in biological research and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C24H29NO7S
- Molecular Weight : 475.56 g/mol
- IUPAC Name : 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoic acid
The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during chemical reactions, while the sulfonyl and butanoic acid moieties facilitate interactions with biological systems through hydrogen bonding and hydrophobic interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer growth.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes that are crucial for metabolic processes in cancer cells.
- Cellular Uptake : The unique structure allows for efficient cellular uptake, enhancing its potential as a drug delivery system.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell growth | |
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Cellular Uptake | Enhanced absorption in cells |
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antitumor Effects : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Enzyme Interaction Analysis : Research involving enzyme assays showed that the compound effectively inhibited key metabolic enzymes, leading to altered metabolic profiles in treated cells. This suggests potential applications in metabolic disorders.
- Drug Delivery Systems : Investigations into the compound's ability to serve as a drug carrier have revealed promising results, particularly in enhancing the bioavailability of poorly soluble drugs.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid?
- Methodology :
- Step 1 : Start with Fmoc-protected amino acid precursors (e.g., Fmoc-Dab-OH) and react with 2,2-dimethylpropyl sulfonic acid derivatives under anhydrous conditions (e.g., THF, N-methylmorpholine as a base) .
- Step 2 : Use coupling agents like HATU or DIC for amide bond formation.
- Step 3 : Purify via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate the target compound .
- Key Tools : Monitor reactions with LC-MS; confirm purity via HPLC (>95%) and structure via H NMR and ESI-MS .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Avoid dust formation; use fume hoods, gloves, and protective eyewear. The compound is hygroscopic and may degrade upon prolonged exposure to moisture .
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability data suggests no decomposition under these conditions for ≥6 months .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the Fmoc group or sulfonic acid moiety .
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Confirm regiochemistry using H and C NMR (e.g., Fmoc group protons at δ 7.3–7.8 ppm; sulfonic acid protons as broad singlets) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+Na] expected ~550–600 Da) .
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?
- Optimization Strategies :
- Solvent Choice : Replace THF with DMF for better solubility of sulfonic acid intermediates .
- Catalysis : Use DMAP to accelerate coupling reactions; monitor pH to prevent side reactions (ideal pH 7–8) .
- Scale-Up : Implement flow chemistry for controlled mixing and heat dissipation, reducing byproduct formation .
Q. How should contradictory toxicity data be addressed when designing in vitro studies?
- Risk Mitigation :
- Assume acute toxicity (oral LD ~300–2000 mg/kg, Category 4) and skin irritation (Category 2) based on structurally related Fmoc compounds .
- Use lower concentrations (≤10 µM) in cell assays; include vehicle controls (e.g., DMSO) to distinguish compound-specific effects .
- Alternatives : Substitute with non-sulfonated analogs if cytotoxicity is observed .
Q. What experimental design considerations are critical for studying this compound’s interactions with biological targets?
- Binding Studies :
- Use surface plasmon resonance (SPR) or ITC to measure affinity for targets like serum albumin or enzymes .
- Include negative controls (e.g., Fmoc-amino acids without sulfonic acid groups) to validate specificity .
Q. How can structural modifications enhance this compound’s utility in drug discovery?
- Derivatization Approaches :
- Replace the 2,2-dimethylpropyl sulfo group with trifluoromethyl or phosphonate moieties to alter solubility and target engagement .
- Introduce bioorthogonal handles (e.g., alkyne tags) for click chemistry applications .
Data Contradiction Analysis
Q. How to resolve discrepancies in NMR data between synthesized batches?
- Root Cause : Variability may arise from residual solvents (e.g., THF), tautomerism, or rotamers in the Fmoc group.
- Resolution :
- Re-crystallize the compound from ethanol/water to remove impurities.
- Compare spectra with computational predictions (DFT-based NMR simulations) .
- Validate using 2D NMR (e.g., HSQC, COSY) to assign all proton environments unambiguously .
Safety and Compliance
Q. What are the recommended disposal protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
